![molecular formula C10H17NO2 B13070673 Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C10H17NO2, and it is known for its stability and reactivity under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, are likely applied.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound shares a similar bicyclic structure but differs in the position of the amino and carboxylate groups.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar core structure but may vary in their functional groups and substituents.
Uniqueness
Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its stability and reactivity under specific conditions make it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBPHZNOCSAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2CCC1CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
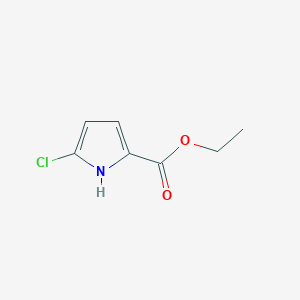
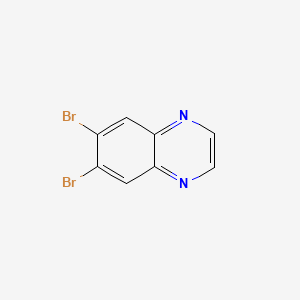
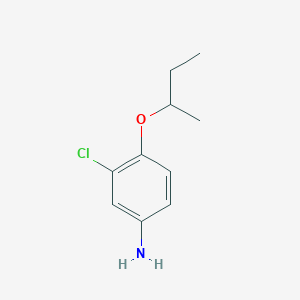
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
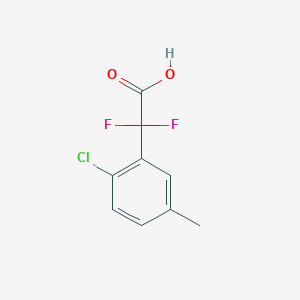
![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
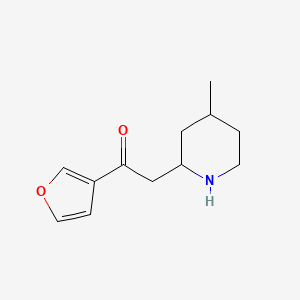

![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
